molecular formula C10H12N4O B11793943 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B11793943
M. Wt: 204.23 g/mol
InChI Key: ZKAJURJQIMJTJP-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both an oxadiazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable hydrazide with an isocyanate or a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Additionally, the pyridine ring can participate in coordination with metal ions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine stands out due to its dual functionality, combining the properties of both the oxadiazole and pyridine rings.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C10H12N4O/c1-6(2)9-13-10(15-14-9)7-4-3-5-12-8(7)11/h3-6H,1-2H3,(H2,11,12)

InChI Key

ZKAJURJQIMJTJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(N=CC=C2)N

Origin of Product

United States

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